N-(4-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE
Description
N-(4-{5H,6H,7H-Pyrrolo[1,2-a]imidazol-3-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic compound featuring a pyrrolo[1,2-a]imidazole core fused to a phenyl group, which is further linked to a 2,3-dihydro-1,4-benzodioxine carboxamide moiety. This structure combines aromatic and saturated heterocyclic systems, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c25-21(19-13-26-17-4-1-2-5-18(17)27-19)23-15-9-7-14(8-10-15)16-12-22-20-6-3-11-24(16)20/h1-2,4-5,7-10,12,19H,3,6,11,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKOBAYYXNNOCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE typically involves multiple steps, including cyclization, etherification, and amide formation. One common approach starts with the preparation of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core, followed by functionalization at the phenyl ring and subsequent coupling with the benzo[d][1,4]dioxine moiety .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the imidazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds .
Scientific Research Applications
N-(4-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including inflammatory and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-(4-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE involves interaction with specific molecular targets and pathways. It may act by inhibiting key enzymes or receptors involved in disease processes, thereby modulating cellular functions and signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Core Heterocycles: The target compound and 14d share fused pyrroloimidazole systems but differ in substituents (carboxamide vs. bromophenyl/carbonitrile). The benzodioxine moiety in the target compound is structurally analogous to the benzodioxine in 2-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]amino}ethan-1-ol hydrochloride , though the latter lacks the pyrroloimidazole core. The compound in replaces the pyrroloimidazole with a pyrrolo-pyrimidine system, highlighting the impact of nitrogen positioning on heterocyclic properties.
Substituent Effects: Bromine atoms in 14d increase molecular weight (559.0 vs.
Physicochemical Properties: The high melting point of 14d (259–260°C) correlates with its rigid, brominated aromatic structure, whereas the benzodioxine-containing compound likely has lower thermal stability due to its flexible ethylaminoethanol side chain.
Research Findings and Implications
Synthetic Accessibility :
- Pyrroloimidazole derivatives like 14d require multi-step syntheses involving bromination and condensation, suggesting similar complexity for the target compound.
- The benzodioxine moiety in is synthetically accessible via dihydroxylation and cyclization, which may apply to the target compound’s synthesis.
Biological Relevance :
- Carboxamide-containing compounds (target and ) are often explored as kinase inhibitors or GPCR modulators due to their hydrogen-bonding capacity.
- Halogenated analogs like 14d are frequently optimized for improved pharmacokinetic profiles, though bromine’s steric bulk may limit bioavailability.
Challenges and Opportunities :
Biological Activity
N-(4-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of heterocyclic structures that contribute to its biological activity. The structural formula can be represented as:
Key Structural Features
- Pyrrolo[1,2-a]imidazole moiety : This heterocyclic structure is known for its role in various biological activities, particularly in enzyme inhibition.
- Benzodioxine ring : This component contributes to the compound's stability and interaction with biological targets.
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets such as enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound exhibits significant inhibitory effects on various kinases, which are critical in cell signaling pathways.
- Antiproliferative Activity : Studies have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways.
Research Findings
Recent studies have explored the compound's potential in treating various conditions:
-
Anticancer Activity : Research indicates that the compound demonstrates potent antiproliferative effects against several cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against leukemia cells.
Cell Line IC50 (μM) MV4-11 (Leukemia) 0.008 A549 (Lung Cancer) 0.015 -
Kinase Inhibition : The compound has been characterized as a dual inhibitor of FLT3 and CDK kinases. Its IC50 values for FLT3 and CDK2 are reported to be in the nanomolar range.
Kinase Target IC50 (nM) FLT3 10 CDK2 20
Study 1: Anticancer Efficacy
In a recent study published in Cancer Research, the efficacy of this compound was evaluated in vivo using MV4-11 xenograft models. The results demonstrated significant tumor regression at doses of 15 mg/kg compared to standard therapies like cytarabine.
Study 2: Safety Profile
Acute toxicity studies conducted in murine models revealed that the compound exhibits a favorable safety profile with an LD50 of 186 mg/kg. This suggests a lower toxicity compared to other chemotherapeutic agents.
Q & A
Basic: What are the recommended synthetic routes for N-(4-{5H,6H,7H-Pyrrolo[1,2-a]Imidazol-3-Yl}Phenyl)-2,3-Dihydro-1,4-Benzodioxine-2-Carboxamide?
Answer:
The synthesis involves multi-step procedures, including:
- Step 1: Formation of the pyrrolo[1,2-a]imidazole core via cyclization reactions under controlled temperatures (60–80°C) using catalysts like ammonium acetate .
- Step 2: Coupling the core to a 4-aminophenyl group via Buchwald-Hartwig amination or Ullmann-type reactions, optimized with Pd-based catalysts and ligands .
- Step 3: Introducing the 2,3-dihydro-1,4-benzodioxine carboxamide moiety through carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .
Key Considerations: Monitor reaction progress via TLC and purify intermediates using column chromatography. Confirm structural integrity at each stage using H NMR and HRMS .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- Structural Confirmation:
- Purity Assessment:
- HPLC: Use a C18 column with UV detection (λ = 254 nm); aim for ≥95% purity .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Step 1: Replicate assays under standardized conditions (e.g., cell line specificity, incubation time, and dose range) to minimize variability .
- Step 2: Perform structure-activity relationship (SAR) studies by synthesizing derivatives with modifications to the pyrroloimidazole or benzodioxine groups. Compare IC values across analogs to identify critical functional groups .
- Step 3: Use molecular docking (e.g., AutoDock Vina) to predict binding modes to proposed targets (e.g., kinases or GPCRs). Validate with mutagenesis studies .
Advanced: What methodologies are recommended for designing SAR studies?
Answer:
- Strategy:
- Synthesize derivatives with targeted substitutions:
- Pyrroloimidazole Ring: Modify substituents at position 3 (e.g., halogens, methyl groups) .
- Benzodioxine Moiety: Vary the carboxamide substituents (e.g., alkyl vs. aryl groups) .
- Evaluation:
- Test analogs in in vitro assays (e.g., enzyme inhibition, cytotoxicity).
- Use QSAR models to correlate structural features (e.g., logP, polar surface area) with activity .
Advanced: How can computational modeling enhance understanding of this compound’s mechanism?
Answer:
- Target Identification:
- Docking Protocols:
Basic: What are the best practices for assessing compound stability during storage?
Answer:
- Conditions: Store at -20°C in anhydrous DMSO (≤1 mM) under argon to prevent oxidation.
- Stability Testing:
Advanced: What strategies mitigate challenges in scaling up synthesis?
Answer:
- Process Optimization:
- Purification: Transition from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .
Advanced: How can target deconvolution be performed for this compound?
Answer:
- Chemoproteomics:
- Use biotinylated probes of the compound to pull down interacting proteins from cell lysates. Identify targets via LC-MS/MS .
- CRISPR-Cas9 Screens: Perform genome-wide knockout screens to identify genes whose loss abolishes compound activity .
Basic: What in vitro models are suitable for initial biological evaluation?
Answer:
- Cancer Research: Use NCI-60 cell lines for broad cytotoxicity profiling.
- Neurological Studies: Primary neuronal cultures or SH-SY5Y cells for neuroprotective/neurotoxic effects .
- Dosage: Start with 1–10 µM and adjust based on solubility (measure via nephelometry) .
Advanced: How can researchers address poor aqueous solubility in biological assays?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
